N-(2,4-dichlorophenyl)-4-methylbenzamide
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Overview
Description
N-(2,4-dichlorophenyl)-4-methylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with 2,4-dichlorophenyl and 4-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-4-methylbenzamide typically involves the reaction of 2,4-dichloroaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-methylbenzamide
- N-(2,4-dichlorophenyl)-4-chlorobenzamide
- N-(2,4-dichlorophenyl)-4-fluorobenzamide
Uniqueness
N-(2,4-dichlorophenyl)-4-methylbenzamide is unique due to the presence of both 2,4-dichlorophenyl and 4-methyl groups, which confer specific chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H11Cl2NO |
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Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI Key |
AOPZCKMJHCBKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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